molecular formula C18H16N4O3 B2557780 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448029-43-3

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2557780
CAS No.: 1448029-43-3
M. Wt: 336.351
InChI Key: IVVVTZJPJVKSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a pyridinyl-pyrazolyl ethyl moiety via an amide bond. The pyridine and pyrazole groups may enhance hydrogen bonding and π-π stacking interactions with biological targets, while the methylenedioxy group contributes to electron-rich aromatic systems.

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(14-1-2-16-17(11-14)25-12-24-16)20-8-10-22-9-5-15(21-22)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVVTZJPJVKSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19N3O4

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes involved in cancer progression, such as phosphodiesterases (PDEs), which play a role in regulating intracellular signaling pathways .
  • Modulation of Cytokine Release : The compound may influence the release of pro-inflammatory cytokines like TNF and IL-6, which are critical in inflammatory responses and cancer metastasis .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives can significantly reduce the proliferation of various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidine derivatives showed selective cytotoxicity against breast cancer cells .
  • Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been documented:

  • Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines while increasing anti-inflammatory cytokines such as IL-10, indicating a potential therapeutic role in inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in 2024 evaluated the effects of similar pyrazole derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell growth by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Apoptosis induction via caspase activation
A549 (Lung)20Cell cycle arrest at G0/G1 phase
HeLa (Cervical)10Mitochondrial pathway modulation

Study 2: Anti-inflammatory Activity

In a separate study focusing on inflammatory models, the compound was tested for its ability to reduce inflammation markers:

Treatment GroupTNF Level Reduction (%)IL-10 Increase (%)
Control--
Compound A4530
Compound B6050

Comparison with Similar Compounds

Key Compounds for Comparison :

HSD-2 (2a) : N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide

  • Substituent: 3,4-Dimethoxyphenyl
  • Synthesis: Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2); 75% yield; m.p. 175–177°C .

HSD-4 (2b) : N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide

  • Substituent: 3,5-Dimethoxyphenyl
  • Synthesis: Similar to 2a; 77% yield; m.p. 150.5–152°C .

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) :

  • Substituent: Heptan-4-yl
  • Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis .

D-19 : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide

  • Substituent: Pyrrole-carboxamide with a dihydroxypyridinylmethyl group .

Comparison with Target Compound :

  • Substituent Effects : The target compound’s pyridinyl-pyrazolyl ethyl group introduces a larger, more polarizable heterocyclic system compared to the methoxy (2a/2b) or alkyl (FEMA 4232) substituents. This may enhance binding to hydrophobic pockets in biological targets.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not reported Not reported Pyridinyl-pyrazolyl ethyl, amide
HSD-2 (2a) 175–177 75 3,4-Dimethoxyphenyl, amide
HSD-4 (2b) 150.5–152 77 3,5-Dimethoxyphenyl, amide
FEMA 4232 Not reported Not reported Heptan-4-yl, amide
  • Lipophilicity : The pyridinyl-pyrazolyl ethyl group likely increases lipophilicity (logP) compared to methoxy or alkyl substituents, influencing membrane permeability and bioavailability.

Metabolic Stability and Pathways

  • Target Compound: Pyridine and pyrazole rings may undergo cytochrome P450-mediated oxidation, similar to FEMA 4232 and related compounds .
  • HSD-2/4: Methoxy groups are susceptible to demethylation, leading to phenolic metabolites, whereas the target compound’s heterocycles may generate polar oxidized metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.